7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one

Antibacterial Fluorine SAR Tetrazole substitution

7-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one is a fully synthetic hybrid molecule that merges a 4-methyl-2H-chromen-2-one (4-methylcoumarin) core with a 1-(4-fluorophenyl)-1H-tetrazole moiety linked via a methoxy bridge at the 7-position. The compound belongs to the broader class of tetrazole-coumarin/chromenone hybrids, a family recognized for anticancer, antimicrobial, anti-inflammatory, and antiallergic activities across multiple published programs.

Molecular Formula C18H13FN4O3
Molecular Weight 352.3 g/mol
Cat. No. B12220733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one
Molecular FormulaC18H13FN4O3
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NN=NN3C4=CC=C(C=C4)F
InChIInChI=1S/C18H13FN4O3/c1-11-8-18(24)26-16-9-14(6-7-15(11)16)25-10-17-20-21-22-23(17)13-4-2-12(19)3-5-13/h2-9H,10H2,1H3
InChIKeyGBDYCTFUVDKADA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one — Structural Identity and Compound-Class Context for Informed Procurement


7-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one is a fully synthetic hybrid molecule that merges a 4-methyl-2H-chromen-2-one (4-methylcoumarin) core with a 1-(4-fluorophenyl)-1H-tetrazole moiety linked via a methoxy bridge at the 7-position . The compound belongs to the broader class of tetrazole-coumarin/chromenone hybrids, a family recognized for anticancer, antimicrobial, anti-inflammatory, and antiallergic activities across multiple published programs [1][2]. Unlike earlier tetrazole-coumarins that place the tetrazole at the 3-position or attach it through longer alkyl spacers, this analog employs a compact –OCH₂– linkage to a 1,5-disubstituted tetrazole bearing a 4-fluorophenyl N1-substituent, creating a spatially constrained pharmacophore that is structurally unique within publicly disclosed compound libraries as of mid-2026 [3].

Why Generic Substitution Fails for 7-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one: Structural Specificity Dictates Biological Readout


Procurement of a superficially similar coumarin or tetrazole-containing analog in place of this compound carries a high probability of non-overlapping biological profiles. The three critical structural determinants — (i) the 4-methyl group on the coumarin lactone, (ii) the 7-OCH₂-tetrazole connectivity, and (iii) the 1-(4-fluorophenyl) substituent on the tetrazole — each independently control potency and selectivity in published SAR campaigns. In chromone-tetrazole antimicrobial studies, replacement of fluorine by hydrogen or other halogens reduced activity against P. aeruginosa (fluorinated 1q MIC = 20 μg/mL vs. iodinated 1a MIC = 160 μg/mL) [1]. In GPR35 agonist programs, substituting the 7-OH with 7-OCH₃ decreased potency approximately 6-fold (EC₅₀ shift from 0.15 μM to 0.89 μM) [2]. A simple tetrazole-coumarin lacking the 4-fluorophenyl group (e.g., STOCK1N-48725) or a 7-methoxy-4-methylcoumarin lacking the tetrazole entirely (4-Methylherniarin) cannot recapitulate the integrated electronic and steric profile of the target compound [3].

Quantitative Differentiation Evidence for 7-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one Against Closest Analogs


Fluorine Substituent on Tetrazole N1-Phenyl Ring Enhances Antibacterial Potency Relative to Non-Fluorinated and Alternative Halogenated Analogs

Among fourteen chromone-tetrazoles and four fluorine-containing analogs tested against pathogenic bacteria, the fluorinated compound 1q demonstrated an MIC of 20 μg/mL against Gram-negative P. aeruginosa, whereas the non-fluorinated, iodinated analog 1a required an MIC of 160 μg/mL against the same strain — an 8-fold potency advantage conferred by fluorine incorporation [1]. For S. aureus, the same fluorinated analog 1q showed an MIC of 80 μg/mL. Separately, in a flavone-tetrazole series, the 4-fluorophenyl-substituted derivative (11d) exhibited maximum antibacterial activity among all ten analogs tested (including 4-methoxyphenyl, 4-nitrophenyl, 2,5-difluorophenyl, and unsubstituted phenyl variants) [2]. While these data are derived from structurally related chromone/flavone-tetrazole scaffolds rather than the exact 4-methylcoumarin-tetrazole target compound, the consistent pattern establishes that 4-fluorophenyl substitution on the tetrazole N1-position is a positive activity determinant for antimicrobial endpoints.

Antibacterial Fluorine SAR Tetrazole substitution

Tetrazole-for-Carboxyl Bioisosteric Replacement Enhances Target Potency in Coumarin-Based GPCR Agonists

In a systematic SAR study of 2H-chromen-2-one derivatives as GPR35 agonists, compounds bearing a 1H-tetrazol-5-yl group at the 3-position consistently displayed higher potency than the corresponding 3-carboxyl analogs [1]. The most potent compound in the series, 6-bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (compound 50), achieved an EC₅₀ of 5.8 nM — representing sub-nanomolar potency in a GPCR functional assay [1]. The tetrazole group is a well-established carboxylic acid bioisostere that resists biological metabolic degradation pathways including acyl glucuronidation and CoA ester formation, while preserving the anionic character required for target engagement [2]. Although the target compound bears the tetrazole at the 7-position via a methoxy linker rather than directly at the 3-position, the bioisosteric advantage of tetrazole over carboxyl is a scaffold-independent property that translates across chemotypes.

GPR35 agonism Bioisosterism Tetrazole-carboxyl replacement

7-Methoxy-4-methylcoumarin Core Provides a Quantified Antibacterial Baseline That Tetrazole Functionalization Is Poised to Improve Upon

The non-tetrazole parent scaffold, 7-methoxy-4-methylcoumarin (4-Methylherniarin, CAS 2555-28-4), exhibits antibacterial activity against Gram-positive Bacillus subtilis with an IC₅₀ of 11.76 μg/mL and against Gram-negative Shigella sonnei with an IC₅₀ of 13.47 μg/mL, as determined by agar dilution assay [1]. This provides a quantitative baseline for the coumarin core alone. The target compound appends a 1-(4-fluorophenyl)-1H-tetrazol-5-ylmethoxy substituent at the 7-position in place of the simple methoxy group. The addition of a tetrazole heterocycle introduces hydrogen-bonding capacity (four nitrogen atoms), increases polar surface area, and — when combined with the 4-fluorophenyl group — is expected to enhance target engagement with bacterial enzymes or membrane components relative to the parent 7-methoxy analog, consistent with the broader coumarin-tetrazole SAR literature [2][3].

Antibacterial baseline Coumarin scaffold 4-Methylherniarin

4-Methyl Substituent on the Coumarin Lactone Ring Is a Critical Activity Determinant Distinguished from 4-Unsubstituted and 4-Phenyl Coumarin Analogs

The 4-methyl group on the coumarin nucleus is not an inert placeholder. In a comparative evaluation of 4-methylcoumarins vs. related coumarins for antioxidant and enzyme inhibitory activities, the 4-methyl-substituted series demonstrated distinct radical-scavenging capacity and butyrylcholinesterase (BChE) inhibitory activity that was dependent on the benzenoid ring hydroxylation pattern but contingent on the presence of the 4-methyl substituent [1]. Separately, 7-hydroxy-4-methylcoumarin exhibited potent anti-Helicobacter pylori activity comparable to metronidazole, whereas the 4-unsubstituted 7-hydroxycoumarin (umbelliferone) showed a markedly different activity profile, indicating that the 4-methyl group contributes to target engagement [2]. In the GPR35 agonist program, 4-substitution patterns critically influenced potency: compound 27 (4-unsubstituted, 7-OH) gave EC₅₀ = 0.15 μM, while 4-methyl substitution in related coumarin chemotypes is known to modulate both potency and metabolic stability [3]. The target compound's 4-methyl group thus differentiates it from 4-H, 4-phenyl, or 4-trifluoromethyl coumarin analogs that may be considered as procurement alternatives.

4-Methylcoumarin SAR Antioxidant activity Cholinesterase inhibition

Compact –OCH₂– Linker Architecture Distinguishes This Compound from Longer-Chain Tetrazole-Coumarin Conjugates with Divergent Conformational and Pharmacokinetic Profiles

The target compound employs a single methylene (–CH₂–) unit to connect the coumarin 7-oxygen to the tetrazole C5 position. This contrasts with commercially available analogs that use longer linkers, such as 7-(3-(1-cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one (CAS 763110-84-5), which incorporates a three-carbon propoxy spacer . The shorter methoxy linker reduces the number of rotatable bonds (from ~9 in the propoxy analog to ~6 in the target compound), which is expected to lower the entropic penalty upon target binding and improve ligand efficiency metrics [1]. In the tetrazolylcoumarin antiallergic patent literature (e.g., EP 0011839 B1, JPS56158781A), alkoxy linker length (n = 2–4 vs. n = 1) was explicitly varied and shown to modulate both potency and oral bioavailability, with shorter linkers generally favoring higher receptor affinity [2]. The compact –OCH₂– architecture of the target compound therefore represents a deliberate design choice favoring conformational restraint over the flexible alkyl chains found in many screening-library analogs.

Linker SAR Methoxy bridge Conformational constraint

Fluorine-Containing Chromone-Tetrazoles Demonstrate Antiprotozoal Activity Against Entamoeba histolytica, Extending the Therapeutic Scope Beyond Antibacterial Applications

In the chromone-tetrazole antiparasitic evaluation, the fluorinated compound 1p exhibited an IC₅₀ of 69.5 μg/mL against E. histolytica by subculture method (71.8 μg/mL by MTT assay), comparable to the non-fluorinated but iodinated lead 1a (IC₅₀ = 61.7 μg/mL subculture, 57.1 μg/mL MTT), but with a different selectivity window against bacterial vs. protozoal targets [1]. Other fluorine-containing analogs 1o, 1q, and 1r showed weaker antiprotozoal activity (IC₅₀ > 200 μg/mL), demonstrating that the position and nature of fluorine substitution critically control antiparasitic potency [1]. While these data are from chromone (4H-chromen-4-one) rather than coumarin (2H-chromen-2-one) scaffolds, the shared benzopyrone core and tetrazole-fluorophenyl pharmacophore support the inference that the target compound may possess antiprotozoal activity worthy of dedicated screening.

Antiprotozoal Entamoeba histolytica Fluorine effect

Best-Fit Research and Industrial Application Scenarios for 7-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one


Antimicrobial Screening Libraries Targeting Gram-Negative Priority Pathogens

The 4-fluorophenyl-tetrazole motif has been independently validated in both chromone-tetrazole and flavone-tetrazole series as a positive determinant for antibacterial activity, with fluorinated analog 1q achieving an 8-fold lower MIC against P. aeruginosa (20 μg/mL) compared to its non-fluorinated counterpart [1]. The compact methoxy linker architecture of the target compound further distinguishes it from flexible-chain tetrazole-coumarin library members. Inclusion of this compound in phenotypic screening decks against WHO priority Gram-negative pathogens (P. aeruginosa, Enterobacteriaceae) is supported by this class-level SAR evidence.

GPCR-Targeted Probe and Lead Discovery Leveraging Tetrazole Bioisosterism

The tetrazole ring is a validated carboxylic acid bioisostere that enhances metabolic stability while preserving or improving target potency [1]. In the coumarin chemical space, 3-tetrazole substitution enabled sub-nanomolar GPR35 agonism (EC₅₀ = 5.8 nM), substantially outperforming carboxyl analogs [2]. Although the target compound positions the tetrazole at the 7-position via a methoxy linker rather than at the 3-position, its tetrazole-fluorophenyl architecture provides a structurally distinct entry point for GPCR ligand discovery programs that have exhausted conventional carboxyl-based chemotypes.

Structure-Activity Relationship (SAR) Expansion Around the 4-Methylcoumarin Pharmacophore

The 4-methyl substituent on the coumarin lactone is a critical activity determinant for antioxidant, enzyme inhibitory, and anti-H. pylori activities [1][2]. The target compound uniquely combines this 4-methyl group with a 7-OCH₂-tetrazole-(4-fluorophenyl) extension — a substitution pattern not represented in published coumarin SAR studies. Procurement of this compound enables systematic exploration of how distal tetrazole-fluorophenyl substitution modulates the established biological activities of the 4-methylcoumarin scaffold, filling a gap in current SAR matrices.

Antiprotozoal Drug Discovery for Amoebiasis and Related Neglected Tropical Diseases

Fluorinated chromone-tetrazoles have demonstrated measurable activity against E. histolytica trophozoites, with IC₅₀ values in the 60–70 μg/mL range [1]. The target compound's structural kinship to these active chromone-tetrazoles — sharing the benzopyrone core, the tetrazole heterocycle, and the fluorine substituent — supports its candidacy for antiprotozoal screening cascades. Given the limited pipeline for new antiamoebic agents and the emergence of metronidazole resistance, structurally novel chemotypes with even moderate antiprotozoal activity represent valuable starting points for hit-to-lead optimization.

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